molecular formula C23H18N2O3 B11272771 N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide

Cat. No.: B11272771
M. Wt: 370.4 g/mol
InChI Key: BWXBQFPYHPEQFG-UHFFFAOYSA-N
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Description

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-14-3-5-16(6-4-14)21(26)22-15(2)19-8-7-18(13-20(19)28-22)25-23(27)17-9-11-24-12-10-17/h3-13H,1-2H3,(H,25,27)

InChI Key

BWXBQFPYHPEQFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4)C

Origin of Product

United States

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